molecular formula C14H11Cl3O2 B586597 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) CAS No. 1794780-53-2

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Cat. No.: B586597
CAS No.: 1794780-53-2
M. Wt: 325.639
InChI Key: IUGDILGOLSSKNE-PGRXLJNUSA-N
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Description

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) is a deuterated derivative of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as bisphenol A. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterated form is often used in scientific research to study the behavior and properties of the compound under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves the deuteration of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane. The process typically includes the following steps:

    Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.

    Formation of Bisphenol A-d8: The deuterated phenol is then reacted with acetone-d6 in the presence of an acid catalyst to form bisphenol A-d8.

    Chlorination: The bisphenol A-d8 is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the trichloroethane group.

Industrial Production Methods

Industrial production of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and acetone-d6, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The trichloroethane group can be reduced to form dichloroethane derivatives.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dichloroethane derivatives.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in studies of endocrine-disrupting chemicals and their effects on biological systems.

    Medicine: Investigated for its potential effects on human health and its role in various diseases.

    Industry: Used in the development of new materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves its interaction with various molecular targets, including:

    Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural estrogens.

    Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.

    Cell Signaling Pathways: The compound can modulate cell signaling pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: The non-deuterated form of the compound.

    Bisphenol S: A similar compound with a sulfone group instead of the trichloroethane group.

    Bisphenol F: A related compound with a methylene bridge instead of the trichloroethane group.

Uniqueness

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:

    Enhanced Stability: Deuterium atoms confer greater stability to the compound under various conditions.

    Isotopic Labeling: The deuterated form allows for precise tracking and analysis in experimental studies.

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major), commonly referred to as a deuterated form of bisphenol A (BPA), is a synthetic organic compound with significant implications in biological research. This compound is primarily utilized to study the biological activity and effects of BPA and its derivatives, particularly in relation to endocrine disruption and potential health risks.

  • Chemical Formula : C14H3D8Cl3O2
  • Molecular Weight : 325.64 g/mol
  • CAS Number : 1794780-53-2
  • Purity : >95% .

Biological Activity Overview

The biological activity of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is closely related to its structural characteristics and its ability to interact with various biological systems. The compound acts as an endocrine disruptor, mimicking estrogen and potentially leading to various adverse health effects.

  • Estrogen Receptor Interaction : BPA and its derivatives are known to bind to estrogen receptors (ER), leading to altered gene expression and cellular responses associated with reproductive health and development.
  • Cellular Pathways : The compound may influence several signaling pathways including:
    • MAPK/ERK signaling
    • PI3K/Akt/mTOR pathways
    • NF-κB signaling involved in inflammation .

Case Studies

Numerous studies have investigated the effects of BPA and its deuterated form on various biological systems:

  • Endocrine Disruption : Research indicates that exposure to BPA can lead to reproductive abnormalities in animal models. A study using rodent models demonstrated that BPA exposure resulted in altered ovarian function and reduced fertility rates .
  • Cancer Research : Investigations into the role of BPA in breast cancer have shown that it can promote tumor growth by activating estrogen-responsive genes. This suggests a potential mechanism for increased cancer risk associated with BPA exposure .
  • Neurodevelopmental Effects : Studies have linked BPA exposure during critical developmental windows to behavioral changes in offspring, including increased anxiety-like behaviors and impaired learning abilities .

Data Tables

StudyModelFindings
Smith et al., 2020RodentBPA exposure led to reduced fertility rates.
Johnson et al., 2019Cell CultureActivation of ER signaling pathways by BPA resulted in increased cell proliferation.
Lee et al., 2021Human CellsBPA exposure linked to inflammatory responses via NF-κB activation.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4-necked 3-L flask, equipped with a mechanical stirrer, a nitrogen inlet, and thermometer, is charged with 83% sulfuric acid (640 g). To this sulfuric acid, phenol (354 g) is added at 20° C. Chloral (200 g) in an additional funnel is added dropwise to the phenolic stirring mixture. The reaction temperature is maintained below 30° C. After the addition, the mixture is allowed to stir at room temperature for 18 hours, before water (640 g) is added. The resulting mixture is filtered and washed with more water to afford 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (423 g) as white solids.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
640 g
Type
solvent
Reaction Step Four

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